[4-Hydroxy-6-(4-methoxyphenyl)pyridazin-3-yl](4-methylphenyl)methanone
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Overview
Description
4-HYDROXY-6-(4-METHOXYPHENYL)-3-PYRIDAZINYLMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with hydroxy and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-(4-METHOXYPHENYL)-3-PYRIDAZINYLMETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-hydroxy-6-(4-methoxyphenyl)-3-pyridazinecarboxylic acid under acidic conditions. The reaction is followed by cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-(4-METHOXYPHENYL)-3-PYRIDAZINYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-HYDROXY-6-(4-METHOXYPHENYL)-3-PYRIDAZINYLMETHANONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-(4-METHOXYPHENYL)-3-PYRIDAZINYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyanisole: Similar in structure but lacks the pyridazine ring.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but differs in the rest of the structure.
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but has a different core structure.
Uniqueness
4-HYDROXY-6-(4-METHOXYPHENYL)-3-PYRIDAZINYLMETHANONE is unique due to its combination of functional groups and the pyridazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2O3 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C19H16N2O3/c1-12-3-5-14(6-4-12)19(23)18-17(22)11-16(20-21-18)13-7-9-15(24-2)10-8-13/h3-11H,1-2H3,(H,20,22) |
InChI Key |
ZVZZHSVRIHYPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NNC(=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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